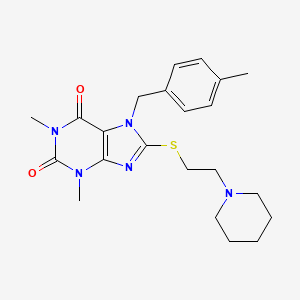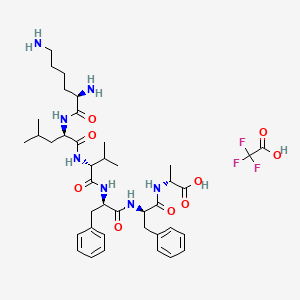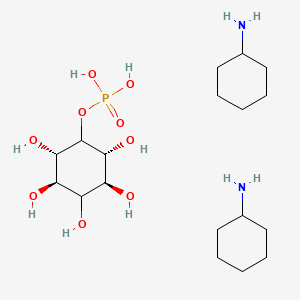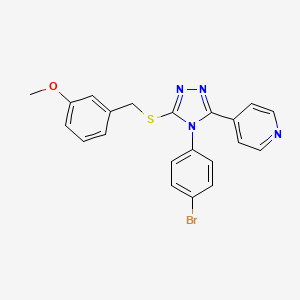
Fluvastatin sodium hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluvastatin sodium hydrate is a member of the statin drug class, used primarily to treat hypercholesterolemia and to prevent cardiovascular disease. It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme that plays a crucial role in cholesterol biosynthesis . This compound is a synthetic compound and is structurally distinct from other statins derived from fungal sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluvastatin sodium hydrate is synthesized through a series of chemical reactions involving the formation of its indole core and subsequent functionalization. The synthesis typically involves the following steps:
- Formation of the indole core by cyclization of appropriate precursors.
- Introduction of the fluorophenyl group.
- Addition of the heptenoic acid side chain.
- Conversion to the sodium salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and pressures.
- Purification steps such as crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fluvastatin sodium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenation and other substitution reactions often use reagents like halogens and catalysts.
Major Products
The major products formed from these reactions include various metabolites and derivatives of fluvastatin, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Fluvastatin sodium hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study statin chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively studied for its cholesterol-lowering effects and potential benefits in cardiovascular diseases.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Fluvastatin sodium hydrate works by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels . The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lovastatin
- Simvastatin
- Atorvastatin
- Pravastatin
Comparison
Fluvastatin sodium hydrate is unique among statins due to its entirely synthetic origin and distinct structural features. Unlike lovastatin and simvastatin, which are derived from fungal sources, fluvastatin is synthesized chemically. This gives it a different pharmacokinetic profile, including lower potential for drug interactions and a unique metabolic pathway .
Eigenschaften
Molekularformel |
C24H27FNNaO5 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m1../s1 |
InChI-Schlüssel |
KKEMYLLTGGQWCE-PMRANXHDSA-M |
Isomerische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)
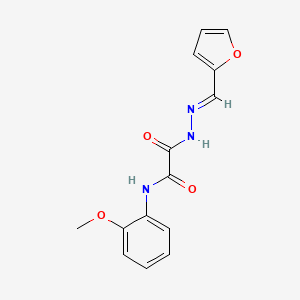
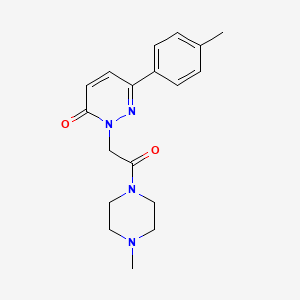
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12044354.png)
![3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)

![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044376.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12044384.png)
![[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12044394.png)
